molecular formula C5H5NO2 B13583370 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

Cat. No.: B13583370
M. Wt: 111.10 g/mol
InChI Key: MMPFFVXFFMZBFM-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of diazoalkanes with activated isoxazole double bonds, leading to the formation of the bicyclic ring system . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers a practical and efficient route to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-3-azabicyclo[310]hex-3-ene-4-carbaldehyde is unique due to its combination of a bicyclic ring system with an aldehyde functional group

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

InChI

InChI=1S/C5H5NO2/c7-2-4-3-1-5(3)8-6-4/h2-3,5H,1H2

InChI Key

MMPFFVXFFMZBFM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1ON=C2C=O

Origin of Product

United States

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